molecular formula C15H14N2O6S2 B2990997 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954654-26-3

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2990997
CAS No.: 954654-26-3
M. Wt: 382.41
InChI Key: ZBKCFDBVPODGMN-UHFFFAOYSA-N
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Description

“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidinone group, and a thiophene sulfonamide group . It’s part of a class of compounds known as substituted cinnamides, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many biologically active compounds . The oxazolidinone group is a type of heterocyclic compound that often exhibits biological activity . The thiophene sulfonamide group is another heterocyclic compound that can contribute to the overall properties of the molecule .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

This compound, due to its complex molecular structure, is potentially related to various sulfonamide derivatives explored for their therapeutic applications. Research has demonstrated sulfonamide derivatives to exhibit a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) on celecoxib derivatives, sharing a structural motif with sulfonamides, showed these compounds possess significant anti-inflammatory and analgesic activities, and some displayed modest inhibition of HCV NS5B RdRp activity, suggesting the potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Anticancer and Antibacterial Properties

Further exploration into sulfonamide derivatives reveals their potency as antitumor and antibacterial agents. Hafez et al. (2017) synthesized thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives that exhibited significant activity against liver, colon, and lung cancer cell lines, surpassing the activity of the standard drug doxorubicin in some cases. These compounds also demonstrated high antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications in fighting infections and cancer (Hafez et al., 2017).

Enzyme Inhibition for Disease Treatment

Moreover, the enzyme inhibitory activity of sulfonamide derivatives has been investigated, with compounds showing inhibitory effects on human carbonic anhydrase isoenzymes, which are relevant targets for the treatment of various conditions including glaucoma, epilepsy, and cancer. Mishra et al. (2016) found that certain sulfonamide derivatives acted as inhibitors against carbonic anhydrase isoenzymes, suggesting a potential route for the development of new therapeutic agents targeting these enzymes (Mishra et al., 2016).

Antimicrobial and Antitubercular Activity

Sulfonamides have also been investigated for their antimicrobial properties. Farag et al. (2012) synthesized azole derivatives containing a sulfonamide moiety, which showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents. Some derivatives also displayed significant antimicrobial activity, suggesting their utility in combating microbial infections (Farag et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a key role in angiogenesis, the formation of new blood vessels. This suggests that the compound might have a similar target.

Mode of Action

Compounds with similar structures have been found to inhibit theVEGF-induced HUVEC cell migration , indicating its anti-angiogenic activity . This suggests that the compound might interact with its targets to inhibit their activity, thereby preventing the formation of new blood vessels.

Biochemical Pathways

The inhibition of vegfr1 and the prevention of angiogenesis suggest that the compound might affect pathways related tocell migration and proliferation .

Pharmacokinetics

Similar compounds have been found to inhibitP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM , which could impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Action Environment

One study used a compound with a similar structure for the significant detection of the carcinogenic heavy metal ion, lead (pb2+), via a reliable electrochemical approach under ambient conditions . This suggests that the compound might be sensitive to certain environmental factors such as the presence of heavy metal ions.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S2/c18-15-17(10-3-4-12-13(6-10)22-9-21-12)8-11(23-15)7-16-25(19,20)14-2-1-5-24-14/h1-6,11,16H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKCFDBVPODGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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